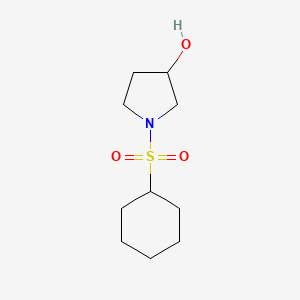
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 2-fluoro-3-hydroxyazetidine, is a synthetic compound with a wide range of applications in the field of medicinal chemistry. 2-fluoro-3-hydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It has been widely used in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4).
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used as a building block in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4). It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters.
Wirkmechanismus
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It is believed that the compound binds to the receptor or target protein and causes a conformational change that leads to the activation or inhibition of the target protein.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters. It is believed that these molecules can modulate the activity of the target proteins, leading to a variety of biochemical and physiological effects. For example, the inhibition of CNG channels by 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been shown to lead to a decrease in intracellular calcium levels, which can lead to a decrease in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has several advantages for use as a building block in drug synthesis. It is readily available and can be used in a variety of synthetic pathways. Furthermore, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, it is important to note that the compound is not water-soluble, which can limit its use in certain applications.
Zukünftige Richtungen
For the use of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine in medicinal chemistry research include the development of new drug candidates targeting G-protein coupled receptors, ion channels, and transporters. In addition, further research into the mechanism of action of the compound and its potential biochemical and physiological effects is needed. Furthermore, the development of new synthetic pathways using the compound is also of interest. Finally, the use of the compound in combination with other compounds to create novel drug candidates is an area of ongoing research.
Synthesemethoden
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine can be prepared from the reaction of 2-fluorophenylacetonitrile with 3-hydroxyazetidine in the presence of an acid catalyst. The reaction takes place at room temperature and yields the desired product in high yields. The reaction can be further optimized by varying the reaction conditions and the amount of catalyst used.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGUWMPNSKXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)


![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide](/img/structure/B6497950.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)